molecular formula C24H19Cl2NO4 B13384721 3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13384721
M. Wt: 456.3 g/mol
InChI Key: VKWVAMUOEUIASD-UHFFFAOYSA-N
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Description

3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a dichlorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 5 positions.

    Attachment of the propanoic acid backbone: This can be achieved through a Friedel-Crafts acylation reaction.

    Introduction of the Fmoc protecting group: The Fmoc group is commonly introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the propanoic acid moiety.

    Reduction: Reduction reactions may target the carbonyl group in the Fmoc protecting group.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, modulating their activity. The Fmoc group is often used to protect amino acids during peptide synthesis, preventing unwanted reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
  • 3-(2,5-dibromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
  • 3-(2,5-dichlorophenyl)-2-({[(tert-butoxycarbonyl)amino]propanoic acid

Uniqueness

The unique combination of the dichlorophenyl group and the Fmoc protecting group in 3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid distinguishes it from similar compounds. This structure may confer specific reactivity and stability properties that are advantageous in certain synthetic or research applications.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWVAMUOEUIASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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